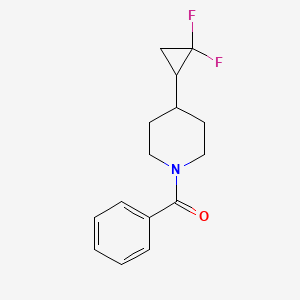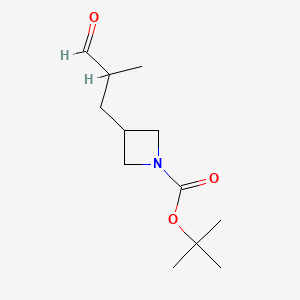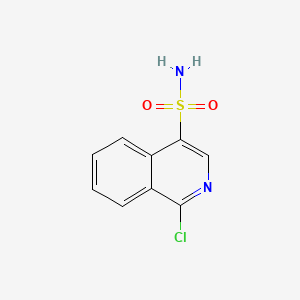
1-Chloroisoquinoline-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroisoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound this compound is characterized by the presence of a chlorine atom at the first position and a sulfonamide group at the fourth position of the isoquinoline ring
Vorbereitungsmethoden
The synthesis of 1-Chloroisoquinoline-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the desired position. Subsequently, the sulfonamide group can be introduced through sulfonation reactions.
For instance, the preparation of sulfonamides can be performed by the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form the corresponding sulfonamides . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloroisoquinoline-4-sulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed cross-coupling reactions typically yield substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloroisoquinoline-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Chloroisoquinoline-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound’s ability to form stable complexes with enzymes and proteins underlies its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloroisoquinoline-4-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:
Eigenschaften
Molekularformel |
C9H7ClN2O2S |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
1-chloroisoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) |
InChI-Schlüssel |
FWENYNXCFWUYHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


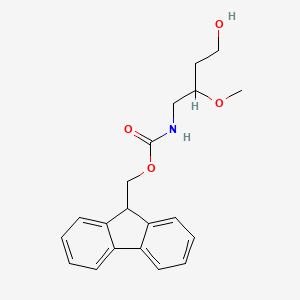
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
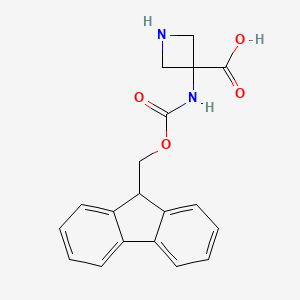

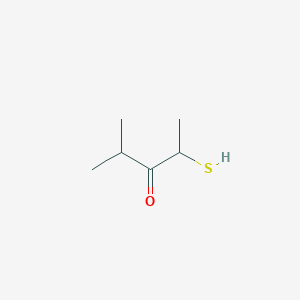
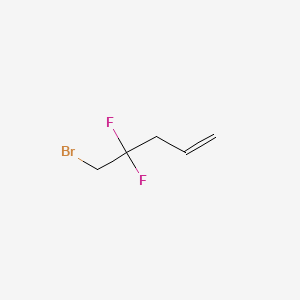
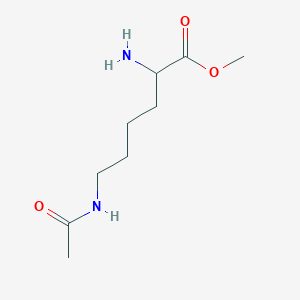

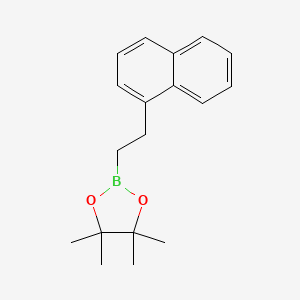
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)

